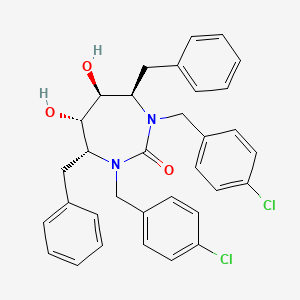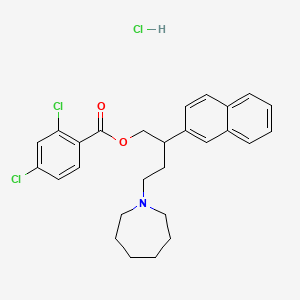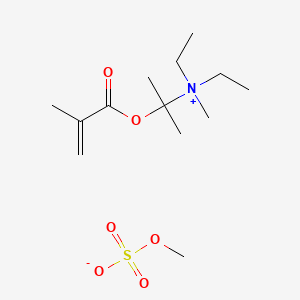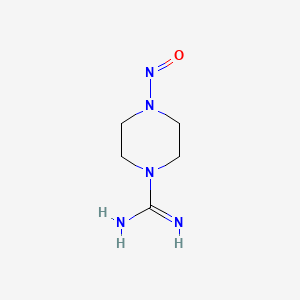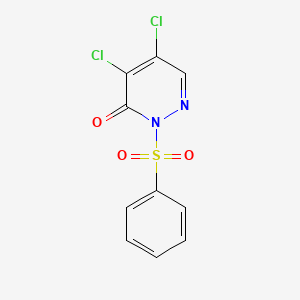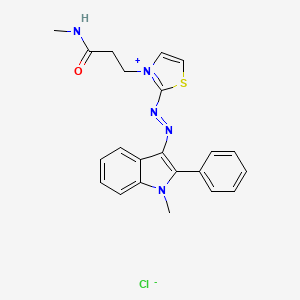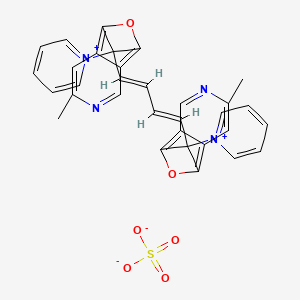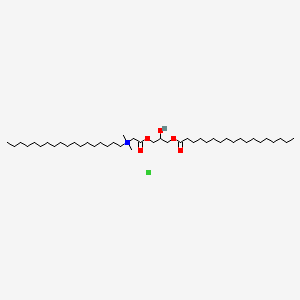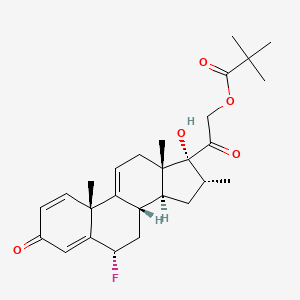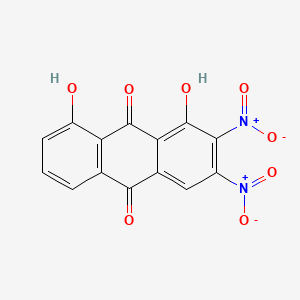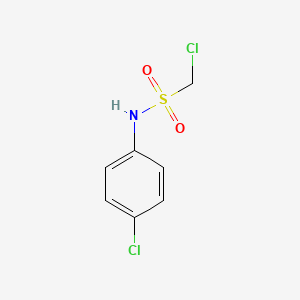
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is a chemical compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 1-chloro-N-(4-chlorophenyl) moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- typically involves the reaction of methanesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+C6H4ClNH2→CH3SO2NH(C6H4Cl)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and alcohols.
Aplicaciones Científicas De Investigación
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar reactivity but lacking the chlorophenyl group.
N-(4-Chlorophenyl)methanesulfonamide: Similar structure but without the additional chlorine atom on the methanesulfonamide group.
Benzenesulfonamide: Another sulfonamide derivative with a benzene ring instead of a chlorophenyl group.
Uniqueness
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is unique due to the presence of both the methanesulfonamide and 4-chlorophenyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
52043-28-4 |
|---|---|
Fórmula molecular |
C7H7Cl2NO2S |
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
1-chloro-N-(4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-5-13(11,12)10-7-3-1-6(9)2-4-7/h1-4,10H,5H2 |
Clave InChI |
MZEKLSYSJFVWMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


